molecular formula C30H29BO2 B12095774 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12095774
M. Wt: 432.4 g/mol
InChI Key: CXISBLYYLDZQEL-UHFFFAOYSA-N
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Description

2-[3-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its unique structure, which includes multiple phenyl groups and a boron-containing ring, making it a valuable reagent in organic synthesis and materials science.

Preparation Methods

The synthesis of 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(3,5-diphenylphenyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Scientific Research Applications

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that destroy cancer cells .

Comparison with Similar Compounds

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:

Properties

Molecular Formula

C30H29BO2

Molecular Weight

432.4 g/mol

IUPAC Name

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-17-11-16-24(21-28)27-19-25(22-12-7-5-8-13-22)18-26(20-27)23-14-9-6-10-15-23/h5-21H,1-4H3

InChI Key

CXISBLYYLDZQEL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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